

SKF-82958 Hydrobromide: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: SKF-82958 hydrobromide

Cat. No.: B1668789

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **SKF-82958 hydrobromide**, a potent and selective dopamine D1/D5 receptor full agonist. This document consolidates key chemical properties, pharmacological data, detailed experimental protocols, and a comprehensive understanding of its mechanism of action for professionals engaged in neuroscience research and drug development.

Core Compound Data

SKF-82958 hydrobromide is a valuable tool for investigating the role of the dopamine D1 receptor system in various physiological and pathological processes. The following table summarizes its essential quantitative data.

Property	Value
CAS Number	74115-01-8
Molecular Formula	C ₁₉ H ₂₁ BrClNO ₂
Molecular Weight	410.73 g/mol
Appearance	White to off-white solid
Solubility	Soluble in DMSO and water
Purity	≥98%
Storage	Store at -20°C for long-term stability

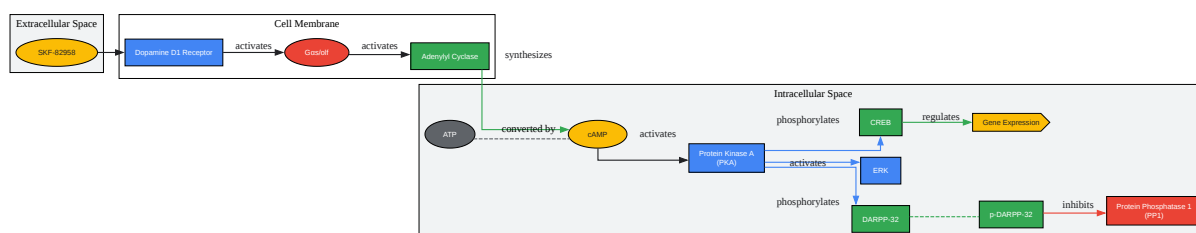
Pharmacological Profile and Mechanism of Action

SKF-82958 is a high-efficacy full agonist at dopamine D1 and D5 receptors, demonstrating significant selectivity over D2 receptors.[1] Its primary mechanism of action involves the activation of these Gαs/olf-coupled receptors, which subsequently stimulates the membrane-bound enzyme adenylyl cyclase.[2] This leads to an increase in the intracellular concentration of the second messenger cyclic AMP (cAMP).[2]

The elevation in cAMP levels initiates a cascade of downstream signaling events, primarily through the activation of Protein Kinase A (PKA). Activated PKA phosphorylates a multitude of substrate proteins, including the Dopamine- and cAMP-regulated phosphoprotein, 32 kDa (DARPP-32), and various transcription factors such as cAMP response element-binding protein (CREB). The phosphorylation of DARPP-32 leads to the inhibition of protein phosphatase 1 (PP1), thereby amplifying the signaling cascade. Furthermore, D1 receptor activation can also modulate the activity of other signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway, and influence gene expression, leading to long-term changes in neuronal function.[3]

Dopamine D1 Receptor Signaling Pathway

The following diagram illustrates the principal signaling cascade initiated by the activation of the dopamine D1 receptor by an agonist such as SKF-82958.



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Dopamine D1 Receptor Signaling Cascade

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing **SKF-82958 hydrobromide**.

Dopamine-Sensitive Adenylyl Cyclase Assay in Rat Striatal Membranes

This protocol details the measurement of adenylyl cyclase activity in response to SKF-82958 in rat striatal membranes.

Materials:

- Rat striatal tissue

- Homogenization buffer (50 mM Tris-HCl, pH 7.4, 1 mM EGTA, 5 mM MgCl₂)
- Assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM ATP, 0.2 mM EGTA, 10 mM phosphocreatine, 50 U/mL creatine phosphokinase, 0.1 mM GTP)
- **SKF-82958 hydrobromide** stock solution (in water or DMSO)
- [α -³²P]ATP
- Dowex and alumina columns
- Scintillation fluid and counter

Procedure:

- Membrane Preparation:
 - Dissect and homogenize rat striatal tissue in ice-cold homogenization buffer.
 - Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
 - Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.
 - Resuspend the pellet in homogenization buffer and repeat the centrifugation step.
 - Resuspend the final pellet in assay buffer and determine the protein concentration.
- Adenylyl Cyclase Assay:
 - In a reaction tube, combine the striatal membrane preparation (50-100 µg of protein) with varying concentrations of **SKF-82958 hydrobromide**.
 - Initiate the reaction by adding [α -³²P]ATP to the assay buffer.
 - Incubate the reaction mixture at 30°C for 10-15 minutes.
 - Terminate the reaction by adding a stop solution (e.g., 100 mM Tris-HCl, 2% SDS, 10 mM ATP, 1 mM cAMP).

- Boil the samples for 3 minutes.
- cAMP Quantification:
 - Separate the newly synthesized [^{32}P]cAMP from unreacted [$\alpha\text{-}^{32}\text{P}$]ATP using sequential Dowex and alumina column chromatography.
 - Elute the [^{32}P]cAMP and quantify the radioactivity using a liquid scintillation counter.
 - Calculate the adenylyl cyclase activity as picomoles of cAMP formed per minute per milligram of protein.

Assessment of Locomotor Activity in Rodents

This protocol describes a method to evaluate the effect of SKF-82958 on spontaneous locomotor activity in rats.

Materials:

- Adult male Sprague-Dawley rats
- **SKF-82958 hydrobromide**
- Vehicle (e.g., 0.9% saline)
- Open-field activity chambers equipped with infrared beams
- Data acquisition software

Procedure:

- Acclimation:
 - Habituate the rats to the testing room for at least 60 minutes before the experiment.
 - Allow each rat to explore the open-field chamber for 30-60 minutes on the day prior to testing to reduce novelty-induced hyperactivity.
- Drug Administration:

- On the test day, administer **SKF-82958 hydrobromide** (e.g., 0.1, 0.3, 1.0 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
- Locomotor Activity Recording:
 - Immediately after injection, place the rat in the center of the open-field chamber.
 - Record locomotor activity for a period of 60-120 minutes using the automated activity monitoring system.
 - Key parameters to measure include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.
- Data Analysis:
 - Analyze the collected data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect.
 - Compare the locomotor activity of the SKF-82958-treated groups to the vehicle-treated control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

In Vivo Microdialysis for Measuring Extracellular Dopamine

This protocol outlines the procedure for in vivo microdialysis to measure changes in extracellular dopamine levels in the striatum of freely moving rats following SKF-82958 administration.

Materials:

- Adult male Wistar rats
- Stereotaxic apparatus
- Microdialysis probes (e.g., 2-4 mm membrane length)
- Guide cannulae

- Artificial cerebrospinal fluid (aCSF)
- **SKF-82958 hydrobromide**
- HPLC system with electrochemical detection (HPLC-ED)
- Fraction collector

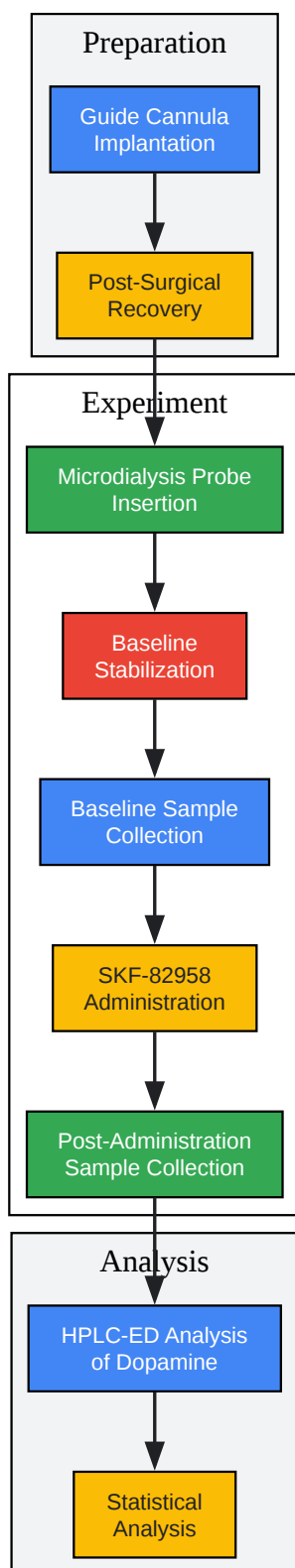
Procedure:

- Surgical Implantation of Guide Cannula:
 - Anesthetize the rat and place it in the stereotaxic frame.
 - Implant a guide cannula targeting the striatum (coordinates relative to bregma: e.g., AP +1.0 mm, ML \pm 2.5 mm, DV -3.5 mm).
 - Secure the cannula with dental cement and allow the animal to recover for at least 48-72 hours.
- Microdialysis Experiment:
 - On the day of the experiment, insert a microdialysis probe through the guide cannula.
 - Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 μ L/min).
 - Allow a stabilization period of 1-2 hours to obtain a stable baseline of dopamine levels.
 - Collect baseline dialysate samples every 20 minutes for at least one hour.
 - Administer **SKF-82958 hydrobromide** (e.g., systemic or local perfusion through the probe).
 - Continue collecting dialysate samples for several hours post-administration.
- Dopamine Analysis:
 - Analyze the dopamine concentration in the dialysate samples using HPLC-ED.

- Quantify dopamine levels by comparing the peak areas to a standard curve of known dopamine concentrations.
- Data Analysis:
 - Express the post-injection dopamine levels as a percentage of the baseline levels for each animal.
 - Use appropriate statistical analysis to determine the significance of the changes in dopamine release.

Experimental Workflow for In Vivo Microdialysis

The following diagram outlines the general workflow for the in vivo microdialysis experiment.



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In Vivo Microdialysis Experimental Workflow

This comprehensive technical guide provides essential information and detailed protocols for the effective use of **SKF-82958 hydrobromide** in neuroscience research. By understanding its chemical properties, mechanism of action, and appropriate experimental application, researchers can leverage this powerful pharmacological tool to advance our understanding of the dopamine system and its role in health and disease.

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